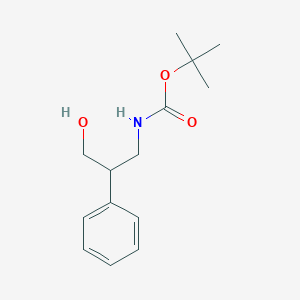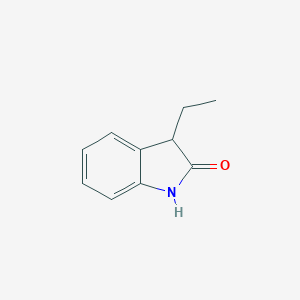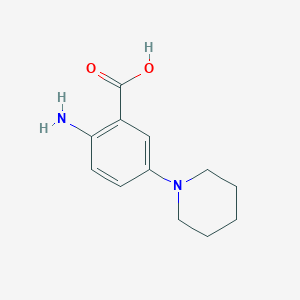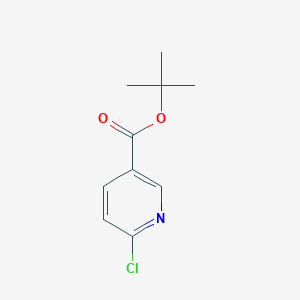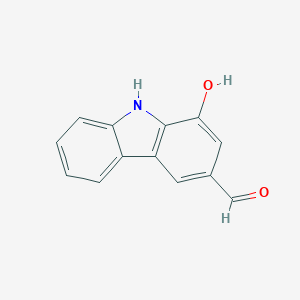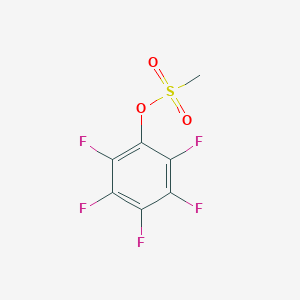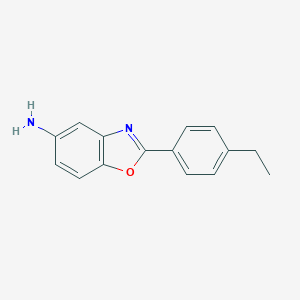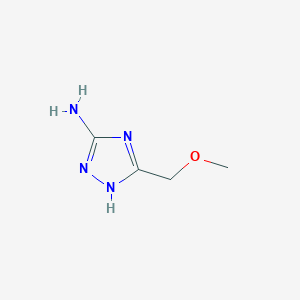
3-(methoxymethyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and the functional groups present. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants and products, the mechanism of the reaction, and the conditions under which it occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability.Applications De Recherche Scientifique
Application 1: Production of Pregnenolone and Progesterone from Natural Sterols
- Summary of the Application : This research focuses on the microbiological production of pregnenolone and progesterone, which are life-important steroid hormones, from natural sterols using a recombinant strain of Mycolicibacterium smegmatis .
- Methods of Application : The recombinant strain was created to express the steroidogenesis system of the bovine adrenal cortex. It transformed cholesterol and phytosterol to form progesterone among the metabolites. When 3-methoxymethyl ethers of sterols were applied as bioconversion substrates, the corresponding 3-ethers of pregnenolone and dehydroepiandrosterone (DHEA) were identified as major metabolites .
Application 2: Pharmacological Effects of Tianma
- Summary of the Application : Tianma is the dried tubers of Gastrodia elata Bl. plant (Orchidaceae). Its active ingredient mainly consists of tianma glycosides, phenols, and phenolic glycosides and also contains sterols and their glycosides, polysaccharides, and some other compounds .
- Methods of Application : The pharmacological effects of tianma have been studied extensively. Tianma based crude drugs produce sedative, analgesic, anticonvulsant, and other effects, and also influence the cardiovascular and immune systems .
- Results or Outcomes : The study of tianma has achieved some results, and it has significant and exact effect. The drug has flat extinguish wind antispasmodic liver function, and is widely used in the treatment of numbness, headache and dizziness, epilepsy carbuncle tic, tetanus, polio present concern charlotte, etc .
Application 3: Protecting Groups for Alcohols
- Summary of the Application : In organic synthesis, it’s often useful to mask the reactivity of alcohols, as their relatively high acidity can interfere with strongly basic reagents like Grignard reagents .
- Methods of Application : The most common protecting group for alcohols is silyl ethers. They are easily formed by treating alcohols with R3SiCl in the presence of base . Silyl ethers are inert to Grignard reagents, strong bases, and oxidants, although they will be removed with strong acid .
- Results or Outcomes : The use of silyl ethers as a protecting group for alcohols has been successfully applied in various organic synthesis reactions .
Application 4: Synthesis of 3-(methoxymethyl)-2,2-dimethyloxirane
- Summary of the Application : 3-(methoxymethyl)-2,2-dimethyloxirane is a chemical compound used in various organic synthesis reactions .
- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the particular reaction it’s being used in .
Application 5: Protecting Groups for Alcohols
- Summary of the Application : In organic synthesis, it’s often useful to mask the reactivity of alcohols, as their relatively high acidity can interfere with strongly basic reagents like Grignard reagents .
- Methods of Application : The most common protecting group for alcohols is silyl ethers. They are easily formed by treating alcohols with R3SiCl in the presence of base . Silyl ethers are inert to Grignard reagents, strong bases, and oxidants, although they will be removed with strong acid .
- Results or Outcomes : The use of silyl ethers as a protecting group for alcohols has been successfully applied in various organic synthesis reactions .
Application 6: Synthesis of 3-(methoxymethyl)-2,2-dimethyloxirane
- Summary of the Application : 3-(methoxymethyl)-2,2-dimethyloxirane is a chemical compound used in various organic synthesis reactions .
- Methods of Application : The specific methods of application or experimental procedures for this compound would depend on the particular reaction it’s being used in .
Safety And Hazards
This includes understanding the toxicity of the compound, its potential for causing harm to humans and the environment, and the precautions that need to be taken while handling it.
Orientations Futures
This involves predicting or suggesting further studies that could be done with the compound, potential applications, or modifications that could be made to improve its properties or efficacy.
Propriétés
IUPAC Name |
5-(methoxymethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLMHQTVTUXWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396509 | |
| Record name | 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-1H-1,2,4-triazol-5-amine | |
CAS RN |
105445-19-0 | |
| Record name | 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



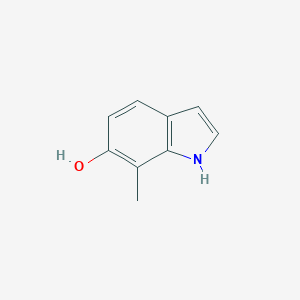
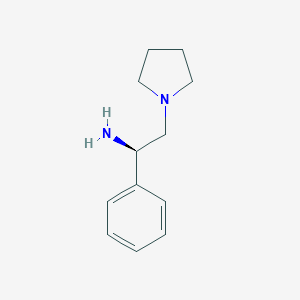
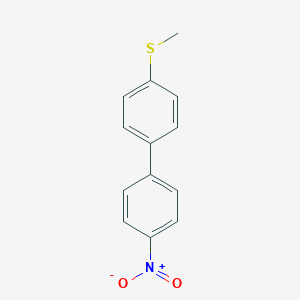

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
